Several synthetic routes have been explored to obtain 3,4-Dichloro-2-fluoroaniline. A prominent method involves the chlorination of 2-chloroacetanilide with N-chlorosuccinimide, yielding a mixture of dichloroacetanilide isomers, including the desired 3,4-dichloroacetanilide. [] Subsequent hydrolysis of this intermediate generates 3,4-Dichloro-2-fluoroaniline. []
Another approach utilizes 4-chloro-7-hydroxyquinazolin-6-yl pivalate as the starting material. [, ] This compound undergoes etherification with d3-methyliodide, followed by reaction with 3,4-Dichloro-2-fluoroaniline to yield a key intermediate. [, ] Further transformations, including deprotection, nucleophilic substitution, and amide formation, ultimately lead to the formation of d3-poziotinib hydrochloride, demonstrating the role of 3,4-Dichloro-2-fluoroaniline in Poziotinib synthesis. [, ]
3,4-Dichloro-2-fluoroaniline consists of a benzene ring substituted with two chlorine atoms at the 3rd and 4th positions, a fluorine atom at the 2nd position, and an amine group (-NH2) at the 1st position. [, ] The presence of halogens, specifically chlorine and fluorine, influences its electronic properties and reactivity. [, ] Detailed structural information, including bond lengths and angles, could be obtained through techniques like X-ray crystallography or computational modeling. [, , ]
The primary reactivity of 3,4-Dichloro-2-fluoroaniline stems from its amine group. It readily undergoes nucleophilic aromatic substitution reactions, particularly with electron-deficient aromatic systems like quinazoline derivatives, to form C-N bonds. [, , , , , , ] This reactivity is central to its use in constructing complex molecules, particularly in the synthesis of Poziotinib and its analogs. [, , , , , , ]
While 3,4-Dichloro-2-fluoroaniline itself might not possess inherent biological activity, its incorporation into larger molecules, like Poziotinib, contributes to their pharmacological effects. [, , , ] Specifically, in Poziotinib, the structural moiety derived from 3,4-Dichloro-2-fluoroaniline likely plays a role in binding to the target protein, EGFR. [, , , ]
The primary application of 3,4-Dichloro-2-fluoroaniline lies in its role as a key building block in the synthesis of Poziotinib and its analogs. [, , , , , , ] Poziotinib, an anti-cancer drug, selectively inhibits the growth of cancer cells driven by the overexpression of EGFR. [, , , , , , ] It shows promise in overcoming drug resistance caused by tyrosine kinase mutations, offering a potential therapeutic avenue for various cancers. [, ] The synthesis of d3-poziotinib hydrochloride, a deuterated form of Poziotinib, also utilizes 3,4-Dichloro-2-fluoroaniline, aiming to improve the drug's pharmacokinetic properties, potentially enhancing its efficacy and safety. [, ]
Beyond pharmaceuticals, the structural features of 3,4-Dichloro-2-fluoroaniline, particularly its halogen substitutions, make it a potential candidate for exploration in material science, particularly in the development of organic semiconductors or luminescent materials. [, ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2